
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol is a chemical compound that belongs to the class of furan derivatives. It is commonly known as furfuryl alcohol and is widely used in various industrial applications. The compound has gained significant attention in recent years due to its unique properties and potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol is not fully understood. However, it is believed that the compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Studies have shown that 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol has a range of biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance immune function. Additionally, the compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol in lab experiments is its low toxicity. The compound has been found to have a low risk of adverse effects, making it a safe option for use in scientific research. However, one limitation of using the compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for research on 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol. One potential area of focus is the development of novel materials using the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis of the compound and improve its solubility in water, which may enhance its efficacy in certain applications.
Synthesis Methods
The most common method of synthesizing 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol is through the catalytic reduction of furfural. Furfural is a byproduct of the processing of agricultural waste, such as corn cobs and rice husks. The reduction of furfural can be achieved using various catalysts, including metal catalysts such as nickel and palladium.
Scientific Research Applications
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer and diabetes. Additionally, the compound has been found to have potential applications in the synthesis of novel materials, such as polymers and resins.
properties
CAS RN |
18927-22-5 |
|---|---|
Product Name |
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol |
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(furan-2-yl)-2,3-dimethylbutane-1,2-diol |
InChI |
InChI=1S/C10H16O3/c1-7(2)10(3,12)9(11)8-5-4-6-13-8/h4-7,9,11-12H,1-3H3 |
InChI Key |
YJQVIFLHJBEYBL-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C(C1=CC=CO1)O)O |
Canonical SMILES |
CC(C)C(C)(C(C1=CC=CO1)O)O |
synonyms |
1-(2-Furyl)-2,3-dimethyl-1,2-butanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



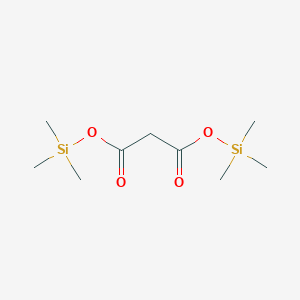
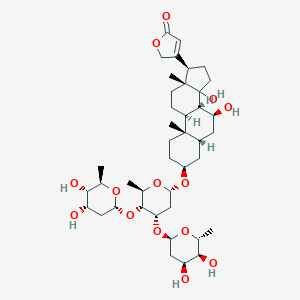
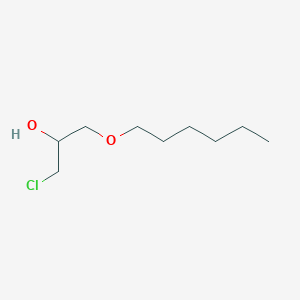
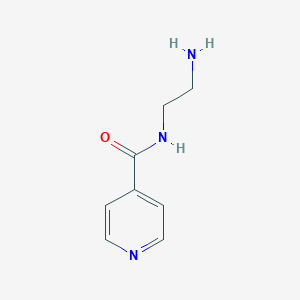
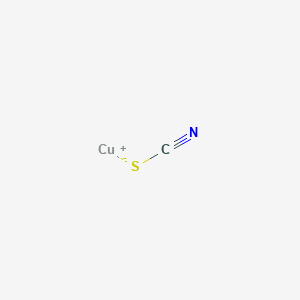

![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)

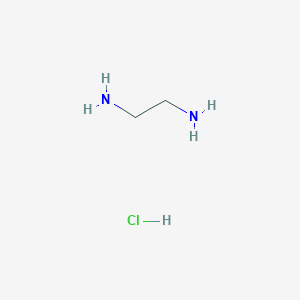
![3-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B98977.png)


![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)
